2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid is an organic compound characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-aminobenzoic acid using bromine in glacial acetic acid at a controlled temperature . The trifluoromethyl group can be introduced using a trifluoromethylating agent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding interactions, while the bromine and trifluoromethyl groups can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but lacks the trifluoromethyl group.
2-Amino-5-trifluoromethylbenzoic acid: Similar structure but lacks the bromine atom.
2-Bromo-5-trifluoromethylbenzoic acid: Similar structure but lacks the amino group
Uniqueness
2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid is unique due to the combination of the amino, bromine, and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c10-6-2-1-4(9(11,12)13)3-5(6)7(14)8(15)16/h1-3,7H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQKMAYCTUYWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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